1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
Description
1-[(2-Chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 2-chlorobenzyloxy substituent at position 1 and a 4-methylphenyl group at position 2 of the benzimidazole core. The 2-chlorobenzyloxy moiety introduces steric bulk and electron-withdrawing effects, while the 4-methylphenyl group enhances lipophilicity. This compound is synthesized via nucleophilic substitution or condensation reactions, as inferred from analogous benzimidazole syntheses involving reflux with carbon disulfide and acidification steps . Its molecular weight is approximately 364.8 g/mol (calculated based on substituents), and its structure is confirmed via spectral techniques such as $^{13}\text{C}$ NMR, which would show aromatic carbons in the δ 110–154 ppm range and a methyl group near δ 20.2 .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-15-10-12-16(13-11-15)21-23-19-8-4-5-9-20(19)24(21)25-14-17-6-2-3-7-18(17)22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZRAMOTKDTSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a similar nucleophilic substitution reaction using 4-methylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups present on the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole. These compounds have shown promising activity against various cancer cell lines. For instance:
- Mechanism of Action : Compounds similar to this compound exhibit mechanisms such as inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle phases .
- Case Studies : In vitro studies have demonstrated that certain benzimidazole derivatives can significantly inhibit the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 1 | MCF-7 | 0.12 |
| 2 | A549 | 0.11 |
| 3 | HCT-116 | 0.19 |
Antimicrobial Activity
Benzimidazole derivatives are also explored for their antimicrobial properties. The presence of halogen substituents in the aromatic ring enhances their efficacy against various bacterial strains. Research indicates that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
- Antiviral Activity : Preliminary studies suggest that benzimidazole derivatives may possess antiviral properties, potentially inhibiting viral replication mechanisms .
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may bind to specific proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The biological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Spectral Comparisons
- Lipophilicity : The 2-chlorobenzyloxy group in the target compound increases logP (~5.6) compared to methoxy-substituted analogs (e.g., logP ~4.2 for 1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole) .
- NMR Data :
- The target compound’s $^{13}\text{C}$ NMR would show aromatic carbons (δ 110–154 ppm) and a methyl group (δ ~20.2), similar to 3p .
- IR spectra for chloro-substituted analogs (e.g., 3b) exhibit C=N stretching at 1591 cm$^{-1}$ and C-N stretching at 1250 cm$^{-1}$, suggesting similar vibrational modes .
Biological Activity
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been shown to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Specific studies have demonstrated that similar compounds can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
Antiviral Properties
Research has highlighted the antiviral potential of benzimidazole derivatives against various viruses, including Ebola and other RNA viruses.
- Case Study : In a study focusing on benzimidazole-piperidine hybrids, compounds exhibited potent anti-Ebola virus activity with EC50 values in the low micromolar range. The most active compounds inhibited viral entry by targeting cellular receptors involved in viral pathogenesis .
Antimicrobial Activity
Benzimidazole derivatives have also shown promise as antimicrobial agents. They exhibit activity against a range of bacteria and fungi.
- Study Findings : A derivative demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Type | Cell Line/Pathogen | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Human colon adenocarcinoma | 92.4 | |
| Antiviral | Ebola Virus | 0.64 - 0.93 | |
| Antibacterial | Staphylococcus aureus | 8.0 |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is influenced by their structural features. Modifications at specific positions on the benzene rings or the benzimidazole core can enhance or diminish their biological efficacy.
- Key Modifications : Substituents such as halogens (e.g., chlorine) and alkyl groups have been shown to significantly affect potency and selectivity towards target enzymes or receptors.
Q & A
Basic: What are the optimal synthetic routes for 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
Two primary methods are reported:
- Base-mediated synthesis : Using potassium carbonate (K₂CO₃) as a base, reacting 2-(pyridin-2-yl)benzimidazole with 4-chlorobenzyl chloride. This method emphasizes stoichiometric control and inert atmosphere to minimize side reactions .
- Ultrasound-assisted synthesis : Employing SiO₂/CCl₃COOH as a heterogeneous catalyst under ultrasonic irradiation, achieving high yields (~90–92%) with reduced reaction time. Key factors include solvent selection (aqueous/organic biphasic systems) and catalyst recycling .
Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent environments. For example, methyl groups (δ ~2.28–2.40 ppm) and aromatic protons (δ ~7.0–7.9 ppm) confirm the 4-methylphenyl and benzimidazole moieties .
- FT-IR : Key stretches include C–O–C (1249 cm⁻¹) and aromatic C–H (3027 cm⁻¹) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Fragmentation patterns distinguish regioisomers .
- UV-Vis/Fluorescence : Assess electronic transitions (λmax ~270–320 nm) and emissive properties for potential bioimaging applications .
Advanced: How can researchers resolve contradictions in thermal degradation data obtained from TGA and DTA?
Methodological Answer:
- Cross-Validation : Perform simultaneous TGA-DTA to correlate mass loss (TGA) with enthalpy changes (DTA). For example, a sharp DTA endotherm coinciding with TGA mass loss at ~250–300°C indicates melting/decomposition .
- Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data. Discrepancies may arise from sample crystallinity or impurities; repeat under inert vs. oxidative atmospheres .
Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this benzimidazole derivative in biological systems?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity (e.g., enzyme inhibition assays) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., lysine demethylases). Validate with mutagenesis or X-ray crystallography .
- Cellular Assays : Use prostate cancer cell lines to assess cytotoxicity (MTT assay) and correlate with substituent electronic properties (Hammett constants) .
Basic: What are the best practices for confirming the crystalline structure using X-ray diffraction?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Monitor crystal quality under polarized light .
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect φ and ω scans at 298 K .
- Refinement : Solve structure with SHELXTL. Key parameters: monoclinic space group (P21/c), unit cell dimensions (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å), and R-factor < 0.06 .
Advanced: How does the choice of catalyst affect the reaction mechanism in benzimidazole synthesis?
Methodological Answer:
- Trifluoroacetic Acid (TFA) : Promotes protonation of intermediates, accelerating cyclization. Ideal for aqueous media but may require post-reaction neutralization .
- SiO₂/CCl₃COOH : Acts as a solid acid, enabling heterogeneous catalysis. Advantages include recyclability and reduced side reactions (e.g., hydrolysis). Mechanistically, immobilizes intermediates via hydrogen bonding .
Mechanistic Probes : Conduct kinetic isotope effects (KIE) studies or trap intermediates (e.g., using TEMPO) to identify rate-determining steps .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Perform reactions in a fume hood. Monitor air quality for volatile byproducts (e.g., chlorinated compounds) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect solid waste in sealed containers for hazardous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
